Thionium

Description

Properties

CAS No. |

76597-98-3 |

|---|---|

Molecular Formula |

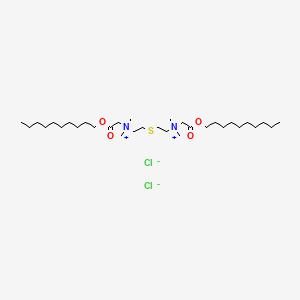

C32H66Cl2N2O4S |

Molecular Weight |

645.8 g/mol |

IUPAC Name |

(2-decoxy-2-oxoethyl)-[2-[2-[(2-decoxy-2-oxoethyl)-dimethylazaniumyl]ethylsulfanyl]ethyl]-dimethylazanium;dichloride |

InChI |

InChI=1S/C32H66N2O4S.2ClH/c1-7-9-11-13-15-17-19-21-25-37-31(35)29-33(3,4)23-27-39-28-24-34(5,6)30-32(36)38-26-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

MWDNZMWVENFVHT-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCOC(=O)C[N+](C)(C)CCSCC[N+](C)(C)CC(=O)OCCCCCCCCCC.[Cl-].[Cl-] |

Canonical SMILES |

CCCCCCCCCCOC(=O)C[N+](C)(C)CCSCC[N+](C)(C)CC(=O)OCCCCCCCCCC.[Cl-].[Cl-] |

Synonyms |

thionium thionium surfactant |

Origin of Product |

United States |

Methodologies for the Generation of Thionium Ions

Pummerer Rearrangement and Analogous Transformations

The Pummerer rearrangement is a classical reaction for generating thionium ions from sulfoxides bearing at least one α-hydrogen atom. thieme-connect.deacs.orgchemistry-reaction.com The reaction is initiated by the electrophilic activation of the sulfoxide (B87167) oxygen, converting it into a better leaving group. thieme-connect.descielo.bracs.orgchemistry-reaction.com Subsequent deprotonation at the α-carbon and elimination of the leaving group furnishes the electrophilic this compound ion intermediate. thieme-connect.descielo.bracs.orgchemistry-reaction.com This intermediate is then typically trapped by a nucleophile. thieme-connect.descielo.bracs.orgchemistry-reaction.com

Sulfoxide Activation Strategies

The initial and crucial step in the Pummerer rearrangement is the activation of the sulfoxide. This is commonly achieved through reaction with electrophilic reagents that can coordinate to or acylate the sulfoxide oxygen. thieme-connect.descielo.brchim.itacs.org

Acid Anhydride-Mediated Processes

Acid anhydrides are among the most commonly used reagents for activating sulfoxides in the Pummerer rearrangement. thieme-connect.descielo.brchim.itacs.org Acetic anhydride (B1165640) (Ac₂O) is a widely employed reagent, often used as the solvent or in conjunction with other solvents like benzene (B151609) or ethyl acetate. thieme-connect.de The reaction involves the acylation of the sulfoxide oxygen, forming an acyloxysulfonium salt. scielo.brchim.itwikipedia.org This intermediate then undergoes elimination to generate the this compound ion. scielo.brchim.itwikipedia.org

Trifluoroacetic anhydride (TFAA) is a more electrophilic alternative to acetic anhydride and can promote the Pummerer reaction under milder conditions, often at room temperature in nonpolar solvents such as dichloromethane. thieme-connect.denih.gov TFAA is frequently used in combination with Lewis acids or non-nucleophilic bases to facilitate the reaction. thieme-connect.de The use of TFAA with dimethyl sulfoxide (DMSO) is a known method for generating a highly reactive this compound species. nih.govlookchem.com

Table 1: Examples of Acid Anhydrides Used in Pummerer Rearrangements

| Acid Anhydride | Common Conditions | Notes |

| Acetic Anhydride (Ac₂O) | Elevated temperatures, various solvents (e.g., benzene) | Often requires co-catalysts like acetic acid or p-toluenesulfonic acid. thieme-connect.de |

| Trifluoroacetic Anhydride (TFAA) | Room temperature, nonpolar solvents (e.g., CH₂Cl₂) | More reactive than Ac₂O, can be used with Lewis acids or bases. thieme-connect.denih.gov |

| Triflic Anhydride (Tf₂O) | Can lead to interrupted Pummerer reactions in some cases. jst.go.jp |

Lewis Acid-Promoted Approaches

Lewis acids can also effectively activate sulfoxides for this compound ion formation. thieme-connect.deacs.org They function by coordinating to the sulfoxide oxygen, increasing its electrophilicity and making it a better leaving group. thieme-connect.de Various Lewis acids have been employed, including ZnCl₂, BF₃ etherate, AlCl₃, TiCl₄, SnCl₄, and Cu(OTf)₂. acs.orgnih.govnih.gov Lewis acid promotion can allow the reaction to proceed at lower temperatures compared to some acid anhydride-mediated processes. wikipedia.orgnih.gov For instance, the combination of trifluoroacetic anhydride and tin(IV) chloride has been used to generate this compound ions from dimethyl sulfoxide, which were then trapped by unactivated benzene. thieme-connect.de Copper(II) triflate (Cu(OTf)₂) has also been shown to promote the Pummerer reaction of β-ketosulfoxides. acs.orgnih.gov

Mechanistic Variations in Pummerer-Type this compound Ion Formation

While the classical Pummerer rearrangement involves activation, deprotonation, and elimination, other variations exist that also lead to this compound ion intermediates. thieme-connect.deacs.org These "Pummerer-type" reactions can start from precursors other than sulfoxides or involve different activation or elimination pathways. acs.org For example, some oxidative Pummerer-type reactions begin with sulfides and utilize reagents like hypervalent iodine compounds to directly access the this compound species. acs.orgclockss.org Another variation, the "connective Pummerer reaction," involves the generation of a this compound ion from the reaction of an aldehyde and a thiol. acs.orgnih.govrsc.org The mechanism can also be influenced by the presence of specific functional groups or reaction conditions, leading to intramolecular cyclizations or cascade reactions involving the transient this compound ion. scielo.brchim.itthieme-connect.comoregonstate.eduresearchgate.netacs.org

Generation from Thioacetals and Dithioacetals

Thioacetals and dithioacetals, the sulfur analogues of acetals and ketals, serve as important precursors for the generation of this compound ions. thieme-connect.denih.govthieme-connect.dediva-portal.org The presence of two sulfur atoms attached to the same carbon atom provides a handle for activation and subsequent formation of the stabilized carbocation. thieme-connect.dethieme-connect.de

Electrophilic Activation of Sulfur Acetals

This compound ions can be generated from thioacetals and dithioacetals through electrophilic activation of one of the sulfur atoms. thieme-connect.denih.govnih.govnih.govnih.gov This activation typically involves reaction with a Lewis acid or another electrophile, which coordinates to or reacts with a sulfur atom, making the adjacent C-S bond labile. thieme-connect.denih.govnih.govnih.govnih.gov Cleavage of this activated C-S bond then releases a thiolate or sulfide (B99878) leaving group, generating the this compound ion. thieme-connect.denih.govnih.govnih.govnih.gov

Lewis acids are commonly used for this purpose. thieme-connect.denih.govnih.govnih.govnih.govoup.com For instance, copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) has been reported as an effective reagent for generating this compound ions from thioacetals and thioketals by acting as a Lewis acid towards the thiophenoxide leaving group. thieme-connect.de Dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) is another reagent known to initiate this compound ion formation from dithioketals through chemoselective activation. thieme-connect.densf.govacs.orgscispace.com Treatment of dithioacetals with DMTSF can lead to the formation of an alkylthiosulfonium ion, which subsequently dissociates to yield the this compound ion and a methyl sulfide. scispace.com

The generation of this compound ions from thioacetals and dithioacetals is a versatile method utilized in various synthetic transformations, including cyclizations and reactions with nucleophiles. thieme-connect.dediva-portal.orgacs.orgresearchgate.net

Table 2: Reagents for this compound Ion Generation from Sulfur Acetals

| Precursor | Reagent | Notes |

| Thioacetals/Thioketals | Copper(I) Trifluoromethanesulfonate (CuOTf) | Acts as a Lewis acid towards thiophenoxide. thieme-connect.de |

| Dithioketals | Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) | Chemoselective initiator. thieme-connect.densf.govacs.orgscispace.com |

| Thioacetals/Dithioacetals | Various Lewis Acids (e.g., ZnCl₂, BF₃•OEt₂, AlCl₃, TiCl₄) | Catalyze addition of thiols to carbonyls to form acetals, can also activate the resulting acetals. nih.govacs.org |

Indirect Cation Pool Methods for this compound Ion Accumulation

The indirect cation pool method is a technique that allows for the generation and accumulation of reactive cationic intermediates, including this compound ions, at low temperatures. This method typically involves the electrochemical oxidation of a suitable precursor in the presence of a mediator. The mediator is oxidized at the electrode, and the resulting oxidized species then reacts with the substrate to generate the desired cation. This approach can be particularly advantageous for generating unstable cations that are difficult to obtain or handle under typical reaction conditions.

Research has demonstrated the successful generation and accumulation of specific this compound ions, such as PhCH=S+Ar (where Ar = p-FC6H4), using the indirect cation pool method in common organic solvents like dichloromethane. oup.comoup.com These this compound ions have shown stability at temperatures below -20 °C and exhibit reactivity with carbon nucleophiles at the carbon adjacent to the sulfur atom. oup.comoup.com Characterization of these accumulated this compound ions has been performed using spectroscopic techniques such as UV, NMR, and IR measurements. oup.comoup.com DFT calculations have also been employed to understand their electronic structure and bond character. oup.comoup.com

The cation pool method, developed by the Yoshida group, generally involves electrochemical oxidation at cryogenic temperatures (-78 °C) in a divided-type batch reactor to generate and accumulate reactive carbocations in the absence of nucleophiles. kyoto-u.ac.jp The indirect variant utilizes anodically generated arylbis(arylthiol)sulfonium ions as mediators to rapidly generate organic cations within minutes, though it still relies on accumulable cations. kyoto-u.ac.jp

Oxidative Dearomatization Routes to Stable this compound Ions

Oxidative dearomatization provides a strategy for generating stable this compound ions, often from aromatic or heteroaromatic precursors. This approach typically involves the use of an oxidant to induce dearomatization and facilitate the formation of the this compound ion intermediate. The stability of the resulting this compound ion can be influenced by the substituents present and the reaction conditions.

A method for the selective synthesis of N-cyano sulfilimines has been developed based on the interaction between this compound ion electrophiles and cyanonitrene nucleophiles. acs.orgnih.govacs.org In this method, stable this compound ions were successfully obtained through the oxidative dearomatization of anilides using phenyliodine (III) diacetate (PIDA) in N,N-dimethylformamide (DMF). acs.orgnih.govacs.orgresearchgate.net This approach proved tolerant to a range of functional groups, yielding products with high selectivities and excellent yields. acs.orgnih.govacs.org Spectroscopic studies, including UV/vis and 1H NMR experiments, have confirmed the existence of this compound ion intermediates in these reactions. acs.orgnih.govacs.orgresearchgate.net The formation of ortho- and para-substituted aromatic this compound ions can occur via the oxidative dearomatization of anilides. acs.org Hypervalent iodine (III) reagents, such as PIDA, are frequently used oxidants in these transformations due to their moderate reactivity and broad applicability. acs.org

Brønsted Acid-Catalyzed Formation from Specific Sulfur Scaffolds

Brønsted acid catalysis can be employed to generate this compound ions from specific sulfur-containing precursors. This method often involves the protonation of a suitable substrate, leading to the elimination of a leaving group and the formation of the this compound ion. The nature of the sulfur scaffold and the strength of the Brønsted acid play crucial roles in the efficiency of this generation method.

Evidence supports the intermediate formation of this compound ions in Brønsted acid-catalyzed reactions of enone dithianes and dithiolanes. researchgate.net Low-temperature NMR studies have been instrumental in elucidating the structure and configuration of these this compound ions. researchgate.net For instance, the reaction of dithianes with a Brønsted acid can lead to the opening of the dithiane ring and the generation of a this compound species. thieme-connect.com This species has been shown to exhibit a strong absorption band in the UV-Vis spectrum. thieme-connect.com

In the context of Pummerer-type reactions, a pivotal intermediate is the this compound ion, typically formed by deprotonation of the α-carbon of an activated sulfoxide. nih.gov However, alternative methods to access this this compound intermediate, such as the condensation of an aldehyde and a thiol or the ionization of dithioketals, also exist and can be promoted by Brønsted acids. nih.gov Careful control of reaction conditions and the use of Brønsted-enhanced Lewis acidity can influence the formation and reactivity of this compound ions from precursors like α-trifluoroacetoxy phenylsulfide. nsf.govoregonstate.edu This can lead to the cleavage of specific bonds and the generation of this compound ions, which can then participate in reactions like electrophilic aromatic substitution. nsf.govoregonstate.edu

Specialized Precursors and Initiators for this compound Ion Generation

Beyond general methods, specific precursors and initiators have been developed for the targeted generation of this compound ions. These specialized reagents and starting materials are designed to readily form this compound ions under controlled conditions, enabling their use in various synthetic sequences.

One example involves the use of β-ketenedithioacetals, prepared from the condensation of 2,2-bis(methylsulfanyl)acetaldehyde with ketones, as precursors for this compound ion generation under acid-catalyzed conditions. researchgate.net Another approach utilizes dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) to promote this compound ion formation from thioketals. scielo.brnih.gov DMTSF is known for its thiophilicity and its ability to labile the carbon-sulfur bond upon methylthiolation, leading to the dissociation to a this compound ion and methyl sulfide. scielo.br This reagent has also been shown to function as an N-acyliminium ion promoter in certain cases. scielo.br

The Pummerer rearrangement of sulfoxides with acid anhydrides is a widely used method for synthesizing α-substituted sulfides, with the this compound ion being a key intermediate formed after acylation of the sulfoxide oxygen and elimination. scielo.br The finding that this compound ions can act as electrophiles in electrophilic substitution has significantly expanded the synthetic utility of the Pummerer reaction. scielo.br

The thioacetal moiety can serve as a precursor for electrophilic this compound ions, which have been utilized in Friedel-Crafts type reactions, including intramolecular cyclizations and intermolecular reactions with electron-rich arenes, as well as in cyclizations via aldol-type condensations. diva-portal.org These applications highlight the utility of this compound ions generated from specialized precursors in complex molecule synthesis. nih.govdiva-portal.org

Mechanistic Pathways and Reaction Dynamics of Thionium Ions

Electrophilic Reactivity of Thionium Ions with Carbon Nucleophiles

The pronounced electrophilic character at the α-carbon of this compound ions makes them potent partners in reactions with a diverse array of carbon nucleophiles. These interactions are fundamental to the construction of new carbon-carbon bonds and the formation of complex molecular architectures. The site of nucleophilic attack is typically the carbon atom directly attached to the positively charged sulfur researchgate.netoup.com.

Carbon-Carbon Bond Forming Reactions

The ability of this compound ions to readily form carbon-carbon bonds is a cornerstone of their synthetic utility. Both intermolecular and intramolecular variations of these reactions have been developed. Effective carbon nucleophiles in these transformations include electron-rich species such as vinyl sulfides, silyl (B83357) enol ethers, alkynylsilanes, and activated aromatic systems researchgate.netnih.govnih.govnih.govacs.orgnsf.govoregonstate.eduresearchgate.netrsc.orgnottingham.ac.uk.

A representative example is the thiol-mediated addition of ketones to aldehydes. This process involves the in situ generation of an electrophilic this compound ion from the aldehyde, which subsequently reacts with a nucleophilic vinyl sulfide (B99878) derived from the ketone. This method offers a direct and efficient route to syn-β-thioketones, notable for its high chemo- and regioselectivity researchgate.netnih.gov.

This compound ions generated from thioacetals have been shown to react with silyl enol ethers, affording γ-ketosulfides researchgate.net. Furthermore, the Lewis acid-promoted reaction of chiral organosilane reagents with transient this compound ions provides a means to synthesize stereochemically defined homoallylic thioethers researchgate.net. The reaction of this compound ions derived from dithianes with alkynylsilanes exemplifies a more complex sequence, involving intermolecular addition followed by intramolecular cyclization to produce dithianyl-substituted 1,3-dienes rsc.org.

Electrophilic aromatic substitution, where activated aromatic rings serve as the nucleophilic component, is another significant mode of carbon-carbon bond formation facilitated by this compound ions acs.orgnsf.govoregonstate.edu.

Cyclization Processes Initiated by this compound Ions

Intramolecular cyclization reactions initiated by this compound ions with tethered carbon nucleophiles represent a powerful strategy for the construction of cyclic frameworks, particularly heterocycles. These reactions are often triggered by Pummerer-type rearrangements of sulfoxide (B87167) precursors nsf.govoregonstate.eduscielo.brchim.it.

When a carbon nucleophile is appropriately positioned within the same molecule as a this compound ion precursor, intramolecular attack can occur, leading to ring formation. Activated aromatic rings and olefinic moieties are common tethered nucleophiles employed in these cyclizations, yielding a variety of cyclic and heterocyclic systems nih.govnsf.govoregonstate.eduscielo.brrsc.orgacs.org.

The formation of challenging medium-sized rings has also been accomplished through this compound ion-initiated cyclizations. A notable instance is the diastereoselective synthesis of an 11-membered ring via the intramolecular addition of a silyl enol ether to a transient this compound ion, conceptually equivalent to a formal aldol (B89426) disconnection nih.gov.

The intramolecular reaction of this compound ions generated from amido-substituted thioacetals with the adjacent nitrogen atom furnishes five- and six-membered alkylthio-substituted lactams, which serve as key intermediates for further transformations acs.orgcapes.gov.br.

Tandem and Cascade Transformations Involving this compound Ions

This compound ions are frequently implicated in tandem and cascade reaction sequences, where multiple chemical transformations occur in a single operation without the isolation of intermediates. These processes are highly valued in organic synthesis for their efficiency in rapidly building molecular complexity nih.govnih.govchim.itthieme-connect.comacs.orgnih.govacs.orgthieme-connect.denih.gov.

Sequential this compound/N-Acyliminium Ion Cascades

A particularly prominent and synthetically valuable class of cascade reactions involves the interplay between this compound ions and N-acyliminium ions. This sequential process has been extensively applied in the synthesis of complex nitrogen-containing heterocyclic systems, including numerous alkaloid core structures scielo.bracs.orgcapes.gov.brthieme-connect.comacs.orgnih.govacs.orgthieme-connect.denih.govthieme-connect.descite.aiscielo.br.

The typical mechanistic pathway involves the generation of a this compound ion, often from a sulfoxide or thioacetal. This this compound ion then undergoes an intramolecular cyclization with a suitably positioned nucleophile, commonly an amide nitrogen, to form a cyclic intermediate, such as a lactam acs.orgcapes.gov.brthieme-connect.comthieme-connect.dethieme-connect.de. This intermediate subsequently fragments or undergoes further reaction to generate an N-acyliminium ion. The highly electrophilic N-acyliminium ion then participates in a second intramolecular cyclization or reacts with another nucleophile present in the reaction mixture, leading to the formation of the final polycyclic product acs.orgcapes.gov.brthieme-connect.comthieme-connect.dethieme-connect.de.

Reagents such as dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) are effective in promoting these cascades, facilitating the formation of both the this compound and N-acyliminium ion intermediates from precursors like amido-substituted thioacetals acs.orgcapes.gov.brthieme-connect.de. This tandem strategy has proven highly successful in the formal synthesis of natural products, including members of the erythrina and jamtine (B1245441) alkaloid families acs.orgcapes.gov.bracs.orgnih.govthieme-connect.denih.gov.

Integration with Other Cationic Intermediates

Beyond their well-established role in conjunction with N-acyliminium ions, this compound ions can be integrated into cascade sequences involving other types of cationic intermediates. The cation pool method, for instance, allows for the electrochemical generation and accumulation of various reactive cations, including this compound ions, N-acyliminium ions, carbocations, and oxocarbenium ions, enabling their subsequent reactions in a controlled manner researchgate.netkyoto-u.ac.jp.

This compound ions can also be generated from other sulfur-containing cationic species, such as chlorosulfonium salts, which are derived from the activation of sulfoxides uniandes.edu.co. These chlorosulfonium salts can act as electrophiles themselves or generate this compound ions upon reaction with bases chim.ituniandes.edu.co. Lewis acids can regenerate this compound ions from α-chlorosulfides, allowing them to participate in subsequent cyclization reactions with carbon nucleophiles uniandes.edu.co. Complex cascade reactions may involve the transient participation of this compound ions alongside other cationic or zwitterionic species, contributing to the formation of intricate molecular structures nih.govthieme-connect.com.

Intramolecular Cyclization Modes and Regioselectivity

Intramolecular cyclizations initiated by this compound ions are powerful tools for the efficient assembly of cyclic systems. The specific mode of cyclization, including the size of the resulting ring, and the regioselectivity of the reaction are influenced by a confluence of factors, such as the substrate architecture, the nature and placement of the tethered nucleophile, and the prevailing reaction conditions nih.govresearchgate.netnih.govnih.govscielo.brchim.itacs.orgcapes.gov.brthieme-connect.comacs.orgthieme-connect.dethieme-connect.dekyoto-u.ac.jp.

Commonly observed ring sizes in this compound ion-initiated cyclizations are five- and six-membered rings, although the methodology has been extended to the formation of medium-sized rings nih.govchim.itcapes.gov.brthieme-connect.com. The regioselectivity of the nucleophilic attack on the electrophilic carbon of the this compound ion is a critical determinant of the product outcome and is often governed by a combination of electronic and steric effects within the reacting molecule researchgate.netnih.govthieme-connect.denih.gov.

In the context of Pummerer-type cyclizations, the regioselectivity can be dictated by the relative kinetic acidity of the α-protons, typically favoring substitution at the less-substituted alkyl chain unless an electron-withdrawing group is present to steer the nucleophilic attack thieme-connect.de. The presence of a β-aryl group in the thioether precursor has been identified as crucial for the formation of the requisite this compound intermediate in certain transformations mdpi.com.

Diastereoselectivity is another important consideration in this compound ion-initiated cyclizations, particularly in the synthesis of stereochemically complex targets like natural products. The stereochemical outcome can be influenced by existing chiral centers in the substrate or by the judicious choice of reaction conditions nih.govnih.govnih.gov. Research has demonstrated that the stereochemical configuration of specific positions within the substrate can direct the diastereoselectivity of the cyclization, leading to the preferential formation of certain diastereomers nih.gov.

The selection of the acid promoter, whether a Lewis acid or a Brønsted acid, can significantly impact the efficiency and selectivity of this compound ion cyclizations nsf.govoregonstate.eduscielo.brchim.itrsc.orguniandes.edu.co. Different acidic conditions can favor distinct reaction pathways or alter the stability and reactivity profile of the this compound ion intermediate nsf.govoregonstate.edu.

Table 1: Examples of this compound Ion Initiated Cyclizations

| Precursor Type | Nucleophile Type | Ring Size(s) Formed | Key Reagents/Conditions | Product Type | Source(s) |

|---|---|---|---|---|---|

| Sulfoxide | Tethered Aromatic | 5, 6-membered | Acid anhydrides, Lewis acids | Heterocycles, Carbocycles | nsf.govscielo.brchim.itrsc.org |

| Sulfoxide | Tethered Olefin | Cyclic systems | Pummerer promoters | Cyclic compounds | scielo.br |

| Amido-substituted Thioacetal | Amide Nitrogen | 5, 6-membered Lactams | DMTSF | Alkylthio-substituted lactams (intermediates) | acs.orgcapes.gov.brthieme-connect.de |

| Thioacetal | Silyl enol ether | 11-membered | DMTSF | Medium-sized carbocycles | nih.gov |

| Dithiane | Alkynylsilane | 8-membered (intermediate) | FeCl₃ | Dithianyl-substituted 1,3-dienes | rsc.org |

| o-Imido sulfoxide | Adjacent carbonyl | Isobenzofurans (transient) | Pummerer reactions | Oxindole derivatives, Erythrina skeleton | acs.orgthieme-connect.de |

| Cyclopropylcarbinyl precursor | Activated aromatic | Cyclobuta[c]chromenes | Cation-driven ring expansion | Fused heterocycles | nih.gov |

Table 2: Tandem and Cascade Reactions Involving this compound Ions

| Cascade Type | Key Intermediates | Typical Precursors | Representative Products | Source(s) |

|---|---|---|---|---|

| This compound/N-Acyliminium Ion Cascade | This compound ion, N-Acyliminium ion | Sulfoxides, Thioacetals | Azapolycyclic systems, Alkaloids | scielo.bracs.orgcapes.gov.brthieme-connect.comacs.orgnih.govacs.orgthieme-connect.denih.govthieme-connect.descite.aiscielo.br |

| Pummerer/Aldol Reaction | This compound ion, Vinyl sulfide | Aldehyde, Ketone, Thiol | syn-β-thioketones | researchgate.netnih.gov |

| Pummerer/Diels-Alder/N-Acyliminium | This compound ion, Diene, N-Acyliminium ion | o-Imido sulfoxides with olefinic tether | Indoloisoquinolines, Erythrina skeleton | acs.orgthieme-connect.de |

| This compound/Mannich Ion Cascade | This compound ion, Mannich ion | Sulfoxide precursors | Heterocyclic ring systems | scielo.brthieme-connect.com |

| Cation-driven tandem ring-enlargement-annulation | This compound ion, other cationic species | Cyclopropylcarbinyl precursors | Fused heterocycles | nih.gov |

This compound Ion Participation in Pericyclic Reaction Mechanisms

This compound ions have been shown to participate in several types of pericyclic reactions, contributing to the synthesis of complex molecular architectures, particularly heterocycles. Their electrophilic nature allows them to engage with electron-rich π systems within a cyclic transition state.

One notable area of this compound ion involvement is in cycloaddition reactions. While the classic Diels-Alder reaction involves a conjugated diene and a dienophile to form a cyclohexene (B86901) wikipedia.org, this compound ions can participate in related cycloaddition processes. For instance, vinylthis compound ions have been reported to undergo intramolecular [4+3] cycloaddition reactions with tethered furans, leading to the formation of cycloadducts researchgate.netcapes.gov.br. These reactions often involve the generation of the vinylthis compound ion from precursors like alkoxyallylic sulfones under Lewis acidic conditions researchgate.net.

This compound ions also play a role in sigmatropic rearrangements. These reactions involve the migration of a sigma bond across a π system poetrytranslation.org. A gold(I)-catalyzed asymmetric researchgate.netresearchgate.net-sigmatropic rearrangement of sulfonium (B1226848) intermediates, which proceeds through a chair-like transition state to form a this compound ion, has been reported thieme-connect.comparis-saclay.frresearchgate.net. This process has been utilized in the synthesis of chiral 4-oxopentanal (B105764) derivatives and in the total synthesis of sesquiterpenoids, demonstrating excellent chirality transfer from the sulfoxide substrate to a newly formed quaternary stereogenic center thieme-connect.comresearchgate.net. Another example involves a researchgate.netresearchgate.net-sigmatropic rearrangement of an enolate generated from the reaction of a vinyl sulfoxide with dichloroketene, which provides a this compound ion intermediate that is subsequently attacked by a carboxylate to form γ-butyrolactones nih.gov.

Electrocyclic reactions, which involve the ring closure or opening of conjugated systems ic.ac.uk, can also feature this compound ions as intermediates. A plausible mechanism for a tandem this compound/N-acyliminium ion cascade involves the initial formation of an α-acylthis compound ion followed by a Nazarov-type 4π-electrocyclic ring closure scielo.br. This conrotatory process leads to the formation of an N-acyliminium ion, which then undergoes further cyclization scielo.br. This highlights how this compound ion-mediated electrocyclic steps can be integrated into broader cascade sequences for the synthesis of heterocyclic compounds scielo.brscielo.br.

The generation of this compound ions for participation in these pericyclic reactions often involves methods like the Pummerer rearrangement or the use of specific activating reagents. The Pummerer rearrangement of sulfoxides, for example, generates a this compound ion intermediate that can then undergo cyclization with internally disposed nucleophiles scielo.brthieme-connect.com. Reagents like dimethyl(methylthio)sulfonium fluoroborate (DMTSF) are also known to promote this compound ion formation from thioketals or α-thiophenyl substituted lactams, facilitating subsequent cyclization reactions scielo.brscielo.br.

Research findings indicate that the stability and reactivity of this compound ions can be influenced by temperature and the reaction medium. For instance, a specific this compound ion (PhCH=S+Ar) was found to be stable at temperatures below -20 °C in common organic solvents, reacting with carbon nucleophiles at the carbon adjacent to sulfur oup.comoup.comresearchgate.net. Spectroscopic measurements (UV, NMR, IR) and DFT calculations have provided insights into the electronic structure and bond character of this compound ions, which can be described as a combination of the this compound ion and a sulfur-stabilized carbenium ion resonance forms oup.comoup.comresearchgate.net. Low-temperature NMR studies have also been used to characterize the structure and configuration of this compound ions generated from dithianes nih.govd-nb.info.

The participation of this compound ions in pericyclic reactions is a key strategy in the synthesis of complex organic molecules, particularly in the construction of diverse heterocyclic systems through cascade and domino processes scielo.brscielo.brthieme-connect.com. These reactions often allow for the facile synthesis of complex targets from simpler building blocks in a single operation, potentially creating multiple stereogenic centers and contributing to more environmentally friendly synthetic routes by reducing solvent and byproduct usage thieme-connect.com.

While specific quantitative data tables detailing kinetic or thermodynamic parameters for this compound ion pericyclic reactions were not extensively available in the search results, the literature highlights the synthetic utility and mechanistic understanding gained through studying these transformations. The stereochemical outcomes are often controlled by the concerted nature of the pericyclic step and the geometry of the this compound ion intermediate and the transition state thieme-connect.comparis-saclay.frscielo.br.

Table 1: Selected Reactions Involving this compound Ion Pericyclic Mechanisms

| Reaction Type | This compound Ion Precursor Example | Pericyclic Step Example | Product Class Example | Key Features |

| [4+3] Cycloaddition | Alkoxyallylic sulfone | Intramolecular cycloaddition with furan | Cycloadducts | Lewis acid catalysis, formation of cyclic systems. researchgate.netcapes.gov.br |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Sulfonium intermediate (from vinyl sulfoxide) | Rearrangement through chair-like transition state | 4-Oxopentanal derivatives | Gold(I) catalysis, asymmetric induction, chirality transfer. thieme-connect.comparis-saclay.frresearchgate.net |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Enolate (from vinyl sulfoxide) | Rearrangement followed by cyclization | γ-Butyrolactones | Additive-Pummerer reaction, involves dichloroketene. nih.gov |

| 4π-Electrocyclic Ring Closure | α-Acylthis compound ion | Nazarov-type electrocyclization | N-Acyliminium ion | Part of tandem this compound/N-acyliminium ion cascade, conrotatory. scielo.br |

Stereochemical Control and Asymmetric Catalysis in Thionium Ion Mediated Reactions

Enantioselective Generation of Chiral Thionium Ion Intermediates

The enantioselective generation of chiral this compound ion intermediates is a critical step in achieving asymmetric induction in subsequent reactions. While catalytic asymmetric reactions proceeding via iminium and oxocarbenium ions are well-established, the use of this compound ions as critical intermediates in catalytic enantioselective transformations has been less explored historically. thieme-connect.com However, recent advancements have demonstrated the feasibility of generating chiral this compound ions enantioselectively. One approach involves the use of a cationic oxidant in tandem with a chiral anion phase transfer (CAPT) catalyst to generate a chiral this compound ion pair in situ. acs.org This strategy has been applied to the enantioselective synthesis of cyclic N,S-acetals through an oxidative Pummerer-type transformation. nih.gov

Diastereoselective Control in this compound Ion Cyclizations

Diastereoselective control in this compound ion cyclizations is essential for the construction of cyclic molecules with defined relative stereochemistry. This compound ion-initiated cyclizations have proven effective for forming various ring sizes, including challenging medium-sized rings. nih.govacs.orgscilit.com For instance, a diastereoselective this compound ion-initiated cyclization was employed in the total synthesis of asteriscunolide D, a humulene-derived natural product featuring an 11-membered ring. nih.govacs.org This cyclization, which constitutes a formal aldol (B89426) disconnection, provided a mild and irreversible pathway to the strained macrocycle. nih.gov Another example involves the diastereoselective synthesis of substituted tetrahydrothiopyrans via a (3,5)-thionium-ene cyclization reaction mediated by boron trifluoride etherate. organic-chemistry.org This method efficiently yields tetrahydrothiopyrans with excellent diastereoselectivity, exhibiting trans configuration at positions 2 and 3, and cis configuration at positions 2 and 6. organic-chemistry.org Tandem Pummerer/Mannich cyclization sequences involving this compound and N-acyliminium ions have also been shown to provide diastereocontrol in the synthesis of polycyclic systems. scielo.brnih.gov

Chiral Catalyst-Mediated Stereoregulation in this compound Ion Transformations

Chiral catalysts play a pivotal role in controlling the stereochemical outcome of this compound ion-mediated reactions, enabling the synthesis of enantioenriched products. Various types of chiral catalysts have been explored for this purpose. kyushu-univ.jp

Role of Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as a powerful class of organocatalysts for asymmetric transformations, including those involving this compound ions. acs.orgnih.govresearchgate.net CPAs can activate substrates and control stereochemistry through various interactions, including hydrogen bonding and ion-pairing. acs.orgresearchgate.netresearchgate.net In the context of this compound ion chemistry, BINOL-derived chiral phosphate (B84403) catalysis has been successfully applied to asymmetric Pummerer rearrangements, yielding enantioenriched N,S-acetals. rsc.orgresearchgate.net Mechanistic studies, including DFT calculations, have provided insights into the role of CPAs in these reactions, highlighting the importance of noncovalent interactions in the stereocontrolling transition states. acs.orgnih.govresearchgate.netrsc.orgresearchgate.net CPAs have also been utilized in the first catalytic asymmetric thioacetalization of aldehydes, which is believed to proceed via a this compound ion intermediate, furnishing chiral, enantioenriched thioacetals with high enantioselectivities. thieme-connect.comresearchgate.netthieme-connect.comresearchgate.net

Noncovalent Stereocontrolling Interactions (e.g., Hydrogen Bonding)

Noncovalent interactions, particularly hydrogen bonding, are crucial for achieving stereocontrol in asymmetric catalysis involving this compound ions. rsc.orgresearchgate.netnih.govacs.orgmdpi.comresearchgate.netacs.org While hydrogen bonding is well-established in asymmetric transformations involving aldehydes, its stereochemical role with other substrate types, such as this compound ions, has been less understood. acs.orgrsc.org Computational studies have shown that this compound hydrogen bonds can be important noncovalent interactions in asymmetric catalysis. rsc.orgresearchgate.net For example, in asymmetric Pummerer rearrangements catalyzed by chiral phosphates, transition states involving hydrogen bonding interactions between the this compound intermediate and the catalyst have been identified as key to stereocontrol. rsc.orgresearchgate.netresearchgate.net Nonclassical C-H···O hydrogen bonds formed between the conjugate base of a CPA catalyst and a cationic this compound intermediate have been shown to be the key interaction in controlling stereoselectivity in enantioselective ring expansion reactions of 1,3-dithiane (B146892) derivatives. acs.orgnih.gov These interactions help to maintain the relative positions of the interacting species, sustaining the chiral information. acs.orgnih.gov

Influence of Substrate Chirality on this compound Ion Reactivity

The presence of chirality within the substrate can also influence the stereochemical outcome of reactions involving achiral or chiral this compound ions. This is a form of substrate control. For instance, stereoselective additions of chiral (E)-crotylsilanes to in situ generated this compound ions have been reported, leading to the asymmetric synthesis of homoallylic thioethers. bu.edunih.govacs.org The stereochemical course of these reactions is influenced by the absolute configuration of the stereogenic center bearing the silicon group in the chiral silane (B1218182) reagent. acs.org This demonstrates how pre-existing chirality in the substrate can direct the approach of the this compound ion or nucleophile, influencing the diastereoselectivity of the reaction. mdpi.com

Computational and Theoretical Chemistry of Thionium Ions

Electronic Structure Elucidation via Quantum Mechanical Methods

Quantum mechanical methods are essential tools for probing the electronic structure of thionium ions, providing insights into charge distribution, bonding characteristics, and molecular geometry. These theoretical approaches complement experimental studies, offering a detailed view at the atomic and molecular level.

Density Functional Theory (DFT) Studies on this compound Ions

Density Functional Theory (DFT) has been widely applied to investigate the electronic structure of this compound ions. These studies help in understanding the distribution of positive charge and spin density within the this compound ion framework. For instance, DFT calculations have been used to discuss the bond character in specific this compound ions. thegoodscentscompany.comfishersci.sefishersci.ca Investigations into the photo-oxidation of benzyl (B1604629) methyl sulfides, which generate this compound ion intermediates, utilized DFT calculations to identify significant charge and spin delocalization involving both the phenyl ring and the sulfur atom of the radical cations. thermofisher.comnih.gov DFT studies also contribute to understanding conformational preferences in systems containing this compound ions, such as the fluorine/sulfur gauche effect, by analyzing contributions from electrostatic and orbital interactions. ontosight.aisigmaaldrich.com Fully optimized structures of this compound ions have been obtained using DFT methods like B3LYP/6-31+G(d,p), providing detailed geometric parameters. thegoodscentscompany.com

Ab Initio and Semi-Empirical Calculations

Beyond DFT, ab initio and semi-empirical methods have also been employed in the theoretical study of this compound ions. Early computational studies, including those using semi-empirical methods like MNDO, explored the relationship between carbonyl and thiocarbonyl systems and examined substituent effects in structures related to this compound ions. nih.gov These methods have been used to calculate potential energy surfaces, geometries, and reaction pathways for simple this compound ion representatives. Comparisons between MNDO results and higher-level ab initio calculations (e.g., 6-31G*) have been reported, indicating that semi-empirical methods can provide useful insights, particularly for exploring substituent effects and comparing different cation systems. nih.gov Ab initio and DFT calculations have been used in conjunction to rationalize conformational behavior and decompose isomerization energies in fluorinated systems including this compound ions. sigmaaldrich.com

Investigation of this compound Ion Stability and Reactivity Profiles

Computational methods are instrumental in assessing the relative stability of different this compound ions and understanding factors that influence their reactivity. Theoretical studies can provide energy comparisons between isomeric structures or between this compound ions and other related carbocations. For example, DFT calculations revealed that a tetrahydrothiopyranyl thiocarbenium ion is approximately 2.5 kcal/mol lower in energy than the corresponding tetrahydropyranyl oxocarbenium ion relative to their covalent triflate precursors. thegoodscentscompany.com However, the activation barrier for the formation of the thiocarbenium ion from the triflate was found to be higher (5.8 kcal/mol) compared to the oxocarbenium ion (2.6 kcal/mol), highlighting that formation kinetics also play a significant role in their observed behavior. thegoodscentscompany.com

The reactivity profiles of this compound ions can be inferred from theoretical investigations of their interactions with nucleophiles and their involvement in various reaction mechanisms. Computational studies support experimental observations regarding the stability of generated this compound ions at low temperatures and their reactivity towards carbon nucleophiles. thegoodscentscompany.comfishersci.ca Theoretical calculations also help explain the ambident reactivity observed in some sulfur-containing cations, such as thiirenium ions, which can react with nucleophiles to yield different products. The stability of this compound ions can be influenced by factors such as aromatic conjugation, as suggested by experimental and theoretical work on Pummerer reaction intermediates. thegoodscentscompany.com

Theoretical Modeling of this compound Ion Reaction Pathways and Transition States

Theoretical modeling is crucial for understanding the detailed mechanisms of reactions involving this compound ions. This includes identifying intermediates and characterizing transition states, which provides insights into reaction barriers and selectivity. Computational studies have been applied to model reaction pathways in processes like the Pummerer reaction, which involves the formation and subsequent trapping of this compound ion intermediates. thegoodscentscompany.com These models can help elucidate how this compound ions are generated from various precursors and how they react with nucleophiles to form products.

Theoretical calculations have also been used to investigate cycloaddition reactions involving this compound ions. By modeling the potential energy surfaces and transition states of these reactions, computational chemistry helps to understand the stereochemical outcomes and the factors that govern the reaction pathways. Studies on the generation and reactions of thiirenium ions, which are related to this compound ions, have utilized DFT calculations to examine their optimized structures and potential reaction coordinates.

Analysis of Noncovalent Interactions Involving this compound Ions

Noncovalent interactions play a significant role in the behavior and stability of charged species like this compound ions in various environments. Theoretical studies have investigated these interactions, including electrostatic effects and interactions with counterions or solvent molecules. For instance, computational studies examining the fluorine/sulfur gauche effect in systems containing this compound ions have shown that electrostatic interactions are the primary contributors to the observed conformational preferences. ontosight.aisigmaaldrich.com These studies quantitatively decompose the anti/gauche isomerization energy into contributions from electrostatic, orbital, dispersion, and Pauli interactions. sigmaaldrich.com

Advanced Spectroscopic and Analytical Characterization of Thionium Ion Intermediates

Low-Temperature Spectroscopic Techniques for Transient Thionium Ions

The inherent reactivity of many this compound ions requires their study at low temperatures to increase their lifespan sufficiently for spectroscopic analysis. This approach allows for the accumulation and characterization of these intermediates, providing crucial insights into their structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure and configuration of organic molecules, including reactive intermediates like this compound ions. Low-temperature NMR studies have been instrumental in providing evidence for the intermediate formation of this compound ions in various reactions. researchgate.netresearchgate.net By cooling the reaction mixture, the equilibrium can be shifted towards the this compound ion, or its decomposition can be slowed down, allowing for its detection and characterization by NMR. researchgate.netresearchgate.netresearchgate.netnih.gov

Specific NMR signals can help elucidate the structure of this compound ions. For instance, the cationic carbon atom in a thiocarbenium ion can be identified by characteristic downfield resonances in the ¹³C NMR spectrum. nih.gov Correlation spectroscopy techniques, such as HMQC and HMBC, further aid in assigning signals and confirming the connectivity within the this compound ion structure. nih.gov Low-temperature NMR has been used to characterize simple thiocarbenium ions generated by the protonation of cyclic vinyl sulfides. researchgate.netnih.gov These studies can reveal the presence of different diastereoisomers of this compound ions and help support findings obtained by other spectroscopic methods like UV/Vis spectroscopy. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Monitoring

UV-Vis spectroscopy is a valuable technique for the detection and monitoring of chemical species that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.comresearchgate.netmdpi.com this compound ions, particularly those with extended conjugation, can exhibit characteristic UV-Vis absorption bands that allow for their identification and the monitoring of their formation and consumption during a reaction. researchgate.netresearchgate.net

Studies have utilized UV-Vis spectroscopy to investigate the in situ formation of this compound ions. acs.orgacs.org By monitoring changes in the UV-Vis spectrum of a reaction mixture over time, the appearance and disappearance of absorption bands corresponding to the this compound ion intermediate can be observed. acs.orgacs.org The wavelength of maximum absorption (λmax) and the molar extinction coefficient provide information about the electronic structure and concentration of the this compound ion. researchgate.netdergipark.org.tr For example, certain this compound ions have been shown to exhibit strong absorption bands in the visible region, which are absent in the starting materials. researchgate.net UV-Vis spectroscopy, often in conjunction with NMR, has been used to confirm the existence of this compound ion intermediates in reactions like the oxidative dearomatization of sulfides. acs.orgacs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy provides information about the vibrational modes of molecules, allowing for the identification of functional groups and the study of bonding within a compound. libretexts.orgstudymind.co.ukpoetrytranslation.orgwiley.comutdallas.edu While less commonly used for the direct characterization of highly transient this compound ions compared to NMR and UV-Vis, IR spectroscopy can still provide supporting evidence for their formation or can be used to characterize stable this compound salts or related compounds.

IR spectroscopy is sensitive to changes in bond strengths and angles that occur upon the formation of a cationic species. Although specific IR stretches directly attributable to the C=S⁺ bond in simple this compound ions might be challenging to identify due to their transient nature and potential overlap with other vibrational modes, analysis of the IR spectra of stable this compound salts or reaction mixtures at low temperatures could potentially reveal characteristic bands or shifts indicative of the presence of the this compound moiety. researchgate.net IR spectroscopy is broadly useful for identifying functional groups in organic and inorganic compounds and can be applied to analyze reaction components and products in studies involving this compound ions. libretexts.orgstudymind.co.ukpoetrytranslation.orgwiley.comutdallas.edu

Mass Spectrometry Approaches for this compound Ion Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of compounds. sigmaaldrich.comwikipedia.orgplasmion.comlibretexts.org MS is particularly well-suited for the detection and identification of ionic species, making it a valuable tool for studying this compound ions.

Various ionization techniques can be employed to generate this compound ions or related fragments in the gas phase for MS analysis. Once ionized, the ions are separated based on their m/z ratio by a mass analyzer and detected, producing a mass spectrum. sigmaaldrich.comwikipedia.orgplasmion.com The molecular ion peak in the mass spectrum can provide the molecular weight of the this compound ion, while fragmentation patterns can offer insights into its structure. sigmaaldrich.comwikipedia.orglibretexts.orgaip.org

While directly observing highly reactive this compound ions by standard MS techniques can be challenging due to their short lifetimes in solution, specialized MS methods or the analysis of stable derivatives or reaction products whose formation is indicative of a this compound ion intermediate can be employed. MS can be used to identify and quantify components in complex mixtures, which is useful in reaction monitoring. sigmaaldrich.comwikipedia.orgplasmion.com The high sensitivity of MS allows for the detection of even low concentrations of ionic species. plasmion.comaip.org

Development of In Situ Monitoring Techniques for this compound Ion Reactions

In situ monitoring techniques allow for the real-time observation of chemical reactions as they occur, providing dynamic information about the formation, consumption, and transformation of intermediates. nih.govfrontiersin.org For reactive species like this compound ions, in situ methods are crucial for understanding their kinetics and reaction mechanisms.

Spectroscopic techniques such as UV-Vis and NMR have been adapted for in situ monitoring of reactions involving this compound ions. acs.orgacs.org By coupling a spectrometer directly to the reaction vessel, changes in the spectroscopic signature of the reaction mixture can be followed over time. This allows for the tracking of the this compound ion concentration and the identification of transient species that might not be detectable by ex situ analysis. acs.orgacs.org

Synthetic Utility and Transformative Applications of Thionium Ion Chemistry

Strategic Use in Cascade and Domino Reaction Sequences

Thionium ions are pivotal intermediates in numerous cascade and domino reactions, allowing for the efficient construction of multiple bonds and rings in a single synthetic operation. These sequences enhance atom economy and streamline synthetic routes to complex molecules, particularly heterocycles and natural products.

One prominent application is the tandem this compound/N-Acyliminium ion cascade. This strategy has been effectively employed for the synthesis of various heterocyclic ring systems and complex azapolycyclic structures, including key skeletons of alkaloids scielo.bracs.orgscielo.brcapes.gov.br. The sequence typically involves the generation of a this compound ion, which then triggers the formation of an N-acyliminium ion intermediate. Subsequent intramolecular cyclization of the N-acyliminium ion with a tethered nucleophile, such as an aromatic ring or an olefin, leads to the formation of cyclic or polycyclic products scielo.bracs.orgcapes.gov.br. For instance, this cascade has been successfully applied in the total synthesis of (+/-)-jamtine, a tetrahydroisoquinoline alkaloid, demonstrating high diastereoselectivity and excellent yields nih.govnih.gov.

The Pummerer rearrangement, a common method for generating this compound ions, frequently initiates cascade processes. A Pummerer-initiated cascade can be utilized to generate reactive intermediates like isomünchnones, which can then participate in subsequent cycloaddition reactions nih.gov. Another example is the Pummerer/Michael sequence, where a this compound ion acts as a Michael acceptor, leading to the formation of dihydrofuran derivatives chim.it.

This compound ions also participate in this compound/Mannich ion cyclization sequences, facilitating amido annulation processes acs.org. Furthermore, they can initiate cationic cyclization reactions, including those that lead to the formation of challenging medium-sized rings sci-hub.stnih.gov. An example is the diastereoselective this compound ion-initiated cyclization used in the total synthesis of asteriscunolide D, a natural product featuring an 11-membered ring nih.gov. This approach represents a formal aldol (B89426) disconnection, providing a mild route to strained macrocycles nih.gov.

A tandem Pummerer/aldol reaction, mediated by thiols, has been developed for the selective addition of ketones to aldehydes. This process involves the selective transformation of the aldehyde into an electrophilic this compound ion, which then reacts with a nucleophilic vinyl sulfide (B99878) generated from the ketone, yielding syn-β-thioketones with high chemo- and regioselectivity nih.govresearchgate.net.

Complex cascades involving this compound intermediates have also been reported, such as a sulfur-assisted five-cascade sequential reaction that includes a thio-Claisen rearrangement and an intramolecular Michael addition, ultimately yielding substituted allyl thiophen-2-yl acetates, propionates, and ketones researchgate.net.

Development of Novel Functional Group Transformations

This compound ions serve as versatile electrophilic intermediates in the development of novel functional group transformations, enabling the synthesis of various sulfur-containing compounds and facilitating the modification of existing functionalities. Their reactivity with diverse nucleophiles allows for the introduction of sulfur into organic molecules or the manipulation of carbon skeletons adjacent to sulfur atoms.

This compound ions readily react with carbon nucleophiles, making them valuable in C-C bond formation reactions oup.comuniandes.edu.co. They have been employed in Friedel-Crafts type reactions, such as the intramolecular cyclization of biphenyls or intermolecular reactions with electron-rich arenes diva-portal.org. Cyclizations via aldol-type condensations involving this compound ions have also been reported diva-portal.org.

Novel transformations utilizing this compound ions generated from specific reagents have been developed. For instance, the commercially available reagent BF₃•SMe₂ has been shown to act as a multifunctional reagent, facilitating the defluorination of trifluoromethylarenes and the incorporation of sulfur to yield methyl-dithioesters diva-portal.orgrsc.org. The proposed mechanism involves the formation of a this compound ion intermediate rsc.org. BF₃•SMe₂ can also be used to convert aromatic aldehydes into methyl-dithioacetals, which are important protecting groups and synthetic intermediates diva-portal.org.

The thiol-promoted addition of ketones to aldehydes, mentioned in the context of cascade reactions, also represents a functional group transformation where an aldehyde is converted into a β-thioketone through the intermediacy of a this compound ion species derived from the aldehyde nih.govresearchgate.net.

The 3-Thio-Claisen rearrangement of an allyl vinyl sulfonium (B1226848) ion is another transformation that generates a γ,δ-unsaturated this compound ion intermediate rsc.org. This rearrangement is analogous to the Claisen rearrangement but involves sulfur, leading to different connectivity.

Future Research Trajectories and Emerging Frontiers in Thionium Ion Chemistry

Advancements in Catalytic and Stereoselective Thionium Ion Chemistry

A primary focus of modern organic chemistry is the development of catalytic and stereoselective transformations, and the field of this compound ion chemistry is no exception. Significant progress has been made in moving from stoichiometric activation to catalytic methods that can precisely control the three-dimensional arrangement of atoms in the products.

Key advancements include the use of Lewis acids to promote asymmetric addition reactions to in situ generated this compound ions. acs.org For instance, the condensation of thioacetals with chiral (E)-crotylsilanes, catalyzed by Lewis acids like tin tetrachloride (SnCl₄), produces homoallylic thioethers with high levels of diastereoselectivity and enantioselectivity. acs.orgacs.org The stereochemical outcome of these reactions is dictated by the chirality of the silane (B1218182) reagent, demonstrating a powerful method for asymmetric C-C bond construction. acs.orgnih.gov The reaction proceeds through an open transition-state model where the chiral silane controls the facial selectivity of the nucleophilic attack on the this compound ion. acs.org

Furthermore, catalytic enantioselective reactions have been instrumental in the total synthesis of complex natural products. In the synthesis of asteriscunolide D, a challenging 11-membered ring was successfully formed via a diastereoselective this compound ion-initiated cyclization. nih.gov The absolute stereochemistry in this synthesis was established using a chemoselective Zn-ProPhenol catalyzed enantioselective addition of methyl propiolate to an aliphatic aldehyde, showcasing how catalytic asymmetric methods can be integrated into multi-step syntheses involving this compound ion intermediates. nih.govacs.org These examples underscore a clear trajectory towards developing a broader portfolio of chiral catalysts—both metallic and organocatalytic—capable of inducing high stereoselectivity in a wide range of this compound ion transformations.

| Catalyst/Promoter | This compound Precursor | Nucleophile | Transformation | Key Finding | Reference |

|---|---|---|---|---|---|

| Tin Tetrachloride (SnCl₄) | Thioacetals | Chiral (E)-crotylsilanes | Asymmetric addition | Produces syn-homoallylic thioethers with high diastereoselectivity. | acs.orgacs.org |

| Zn-ProPhenol Complex | Aliphatic Aldehyde (for a separate step) | Methyl Propiolate | Enantioselective addition | Established key stereocenter for subsequent diastereoselective this compound ion cyclization in natural product synthesis. | nih.gov |

| Dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) | Thioacetal tethered to a silyl (B83357) enol ether | Intramolecular Silyl Enol Ether | Diastereoselective macrocyclization | Enabled the formation of a strained 11-membered ring, acting as a mild and irreversible alternative to an aldol (B89426) reaction. | nih.gov |

Exploration of New this compound Ion Generation Pathways

Historically, the Pummerer reaction, involving the activation of a sulfoxide (B87167) with an acid anhydride (B1165640), has been a cornerstone for generating this compound ions. scielo.br However, the scope and conditions of the classical Pummerer reaction have limitations. Consequently, a significant research frontier is the discovery of novel and milder methods for this compound ion generation from a more diverse range of precursors.

Recent developments have moved "beyond the Pummerer reaction" to provide alternative pathways. manchester.ac.ukscispace.comnih.gov One such innovation is the connective Pummerer reaction , which generates the necessary hemithioacetal intermediate in situ from readily available aldehydes and thiols, thereby avoiding the need to pre-synthesize and oxidize sulfides. manchester.ac.uk Another approach involves the direct oxidation of sulfides to this compound ions via electron transfer using oxidants like o-choranil. manchester.ac.uk

The activation of precursors other than sulfoxides has also proven fruitful. Thioacetals and thioketals can be readily converted to this compound ions using specific reagents. For example, dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) is effective at activating thioketals by methylthiolation, leading to the dissociation of the C-S bond to form a this compound ion and methyl sulfide (B99878). scielo.br More recently, the use of Brønsted acids like bis(trifluoromethane)sulfonimide (Tf₂NH) has been shown to quantitatively convert enone-derived 1,3-dithianes into the corresponding this compound ions. nih.gov A particularly innovative strategy is the indirect cation pool method , where this compound ions are generated electrochemically and accumulated in solution at low temperatures. oup.comresearchgate.net This technique allows for the direct characterization of the reactive ion and its subsequent reaction with nucleophiles in a separate step, offering enhanced control over the reaction process. oup.com

| Generation Method | Precursor | Reagents/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Classical Pummerer Reaction | Sulfoxide | Acetic Anhydride, TFAA | Well-established, widely used. | scielo.brmanchester.ac.uk |

| Connective Pummerer Reaction | Aldehyde + Thiol | In situ hemithioacetal formation and activation | Uses readily available starting materials; avoids sulfide synthesis/oxidation. | manchester.ac.uk |

| Direct Sulfide Oxidation | Sulfide | Electron transfer oxidants (e.g., o-choranil) | Direct conversion without forming a sulfoxide intermediate. | manchester.ac.uk |

| Thioacetal/ketal Activation | Thioacetal or Thioketal | DMTSF or Lewis Acids (e.g., SnCl₄) | Activation of stable and common sulfur-containing functional groups. | acs.orgscielo.br |

| Brønsted Acid Catalysis | Enone-derived 1,3-dithianes | Strong Brønsted acids (e.g., Tf₂NH) | Generates light-absorbing this compound ions suitable for photochemical reactions. | nih.gov |

| Indirect Cation Pool Method | Thioacetal derivatives | Low-temperature electrolysis | Allows for accumulation and characterization of the this compound ion before reaction. | oup.comresearchgate.net |

Integration of this compound Ion Chemistry with Flow Chemistry and Sustainable Synthesis

The integration of this compound ion chemistry with modern technologies like continuous flow processing represents a major step towards more sustainable and efficient synthesis. scispace.com Flow chemistry offers significant advantages for handling reactive, unstable, or hazardous intermediates like this compound ions. By generating the ion "on-demand" in a flow reactor and immediately mixing it with a nucleophile, decomposition pathways are minimized, reaction conditions are precisely controlled, and safety is enhanced.

While dedicated studies on this compound ions in flow systems are still emerging, the potential is clear. Generation methods that are rapid and high-yielding, such as Lewis or Brønsted acid-catalyzed ion formation, are particularly well-suited for translation to continuous processing. nih.gov This would allow for improved scalability and reproducibility compared to batch processes.

From a sustainability perspective, future research is aimed at aligning this compound ion chemistry with the principles of green chemistry. scispace.com This includes:

Catalysis: Shifting from stoichiometric reagents to catalytic systems reduces waste and improves atom economy.

Atom Economy: Designing reactions, such as the connective Pummerer approach, that incorporate most of the atoms from the starting materials into the final product. manchester.ac.uk

Safer Solvents and Reagents: Exploring reactions in more environmentally benign solvents and replacing hazardous reagents with safer alternatives.

The development of catalytic, atom-economical transformations that can be run under continuous flow conditions is a key future trajectory that promises to make this compound ion chemistry a more powerful and sustainable tool for chemical synthesis.

Deeper Understanding of this compound Ion Reactivity in Complex Systems

While the fundamental reactivity of this compound ions with simple nucleophiles is well-understood, a significant frontier lies in elucidating and controlling their behavior within complex molecular environments. This is particularly relevant in the total synthesis of natural products and the construction of intricate molecular architectures, where substrates contain multiple functional groups and stereocenters. scispace.com

The total synthesis of asteriscunolide D provides a compelling case study. nih.gov Here, a this compound ion was generated in a complex acyclic precursor and successfully triggered an intramolecular cyclization to form a highly strained 11-membered ring. The success of this strategy relied on the this compound ion acting as a "super carbonyl" equivalent, reacting selectively with a tethered silyl enol ether in a mild and irreversible manner, a feat that would be difficult to achieve with a traditional intramolecular aldol reaction. nih.gov

Another area of growing interest is the use of this compound ions in cascade or tandem reactions. In these processes, the initial formation of the this compound ion and its subsequent reaction triggers a series of programmed bond-forming events. For example, a Pummerer-induced cyclization can generate a 2-thio-substituted furan, which then participates in a domino sequence involving a Diels-Alder reaction and subsequent N-acyliminium ion cyclization to rapidly assemble complex alkaloid skeletons. scielo.br Understanding the delicate balance of reactivity and the factors that control chemoselectivity and stereoselectivity in such cascades is crucial for harnessing their full synthetic potential. Future research will focus on leveraging this reactivity to design novel synthetic strategies for accessing complex molecular targets with high efficiency.

Computational Design of this compound Ion-Mediated Transformations

Advances in computational chemistry are revolutionizing how organic reactions are studied and developed. For this compound ion chemistry, computational tools, particularly Density Functional Theory (DFT), are becoming indispensable for gaining deep mechanistic insights and for the rational design of new reactions and catalysts.

Computational studies have been used to elucidate the fundamental electronic structure and stability of this compound ions. oup.com For example, DFT calculations have revealed that a tetrahydrothiopyranyl thiocarbenium ion is thermodynamically more stable than its corresponding oxocarbenium ion analogue. researchgate.net However, these calculations also show a higher kinetic barrier for the formation of the this compound ion from its covalent precursor, providing a rationale for the different reaction conditions required and the observed stereochemical outcomes in glycosylation reactions. researchgate.net

Beyond fundamental properties, computational modeling is being used to map entire reaction energy profiles, identify transition states, and predict the origins of selectivity. By modeling the transition states of nucleophilic addition to a this compound ion, chemists can predict which diastereomeric or enantiomeric product is likely to form. This predictive power is analogous to that seen in studies of related intermediates like keteniminium ions, where molecular dynamics simulations have successfully predicted product distributions in dynamically controlled reactions. pku.edu.cn

The ultimate goal is the in silico design of new chemical transformations. By modeling the interactions between a this compound ion, a nucleophile, and a chiral catalyst, researchers can computationally screen potential catalysts and reaction conditions before embarking on extensive experimental work. This synergy between computation and experimentation will accelerate the discovery of novel, highly selective, and efficient this compound ion-mediated reactions.

Q & A

Q. Methodological Framework :

Synthetic design : Prioritize substrates with electron-withdrawing groups to enhance this compound stability.

Quenching protocols : Rapidly trap intermediates with nucleophiles (e.g., alcohols) for offline analysis.

What computational methods are most effective for modeling this compound hydrogen-bond interactions in asymmetric catalysis?

Advanced Research Question

this compound H-bonding is critical for stereocontrol. Use:

- Quantum Mechanics/Molecular Mechanics (QM/MM) : To model catalyst-substrate interactions in chiral environments (e.g., thiourea catalysts) .

- Noncovalent Interaction (NCI) Analysis : Visualizes weak interactions (e.g., H-bonding, van der Waals) using reduced density gradient plots .

- Transition State (TS) Optimization : Compare activation barriers (ΔG) for competing pathways (e.g., TS-4Re vs. TS-4Si) .

Validation : Cross-check computed enantiomeric excess (ee) with experimental HPLC data to refine forcefield parameters.

How should researchers address discrepancies in reported this compound stability across different solvent systems?

Data Contradiction Analysis

Divergent stability data often stem from solvent polarity and proton availability. Systematic approaches include:

- Solvent Screening : Test aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents under controlled humidity.

- Kinetic Isotope Studies : Replace HO with DO to assess hydrolysis mechanisms .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate solvent parameters (dielectric constant, donor number) with this compound half-life.

Best Practice : Publish raw kinetic data and solvent purity metrics to enhance reproducibility .

What synthetic routes yield this compound precursors with optimal reactivity for C–S bond formation studies?

Basic Research Question

this compound precursors (e.g., thioamides, thioesters) require tailored synthesis:

- Thioamide Activation : Treat with triflic anhydride (TfO) to generate this compound electrophiles .

- Oxidative Methods : Use hypervalent iodine reagents (e.g., PhI(OAc)) to oxidize thiols to this compound analogs.

Q. Troubleshooting :

- If side reactions dominate, employ substoichiometric additives (e.g., 2,6-lutidine) to sequester acids.

- Monitor reaction progress via F NMR if fluorinated reagents are used.

How can the role of this compound intermediates in multistep reaction mechanisms be conclusively demonstrated?

Advanced Research Question

Mechanistic proof requires convergent evidence:

- Kinetic Profiling : Compare rate constants for this compound formation vs. product appearance.

- Isotopic Labeling : Use S-labeled substrates to track sulfur transfer steps via MS/MS.

- Crossover Experiments : Mix substrates with distinct substituents to detect intermolecular transfer.

Critical Analysis : If intermediates are undetectable, apply Eyring-Polanyi relationships to infer their existence from activation parameters .

What strategies mitigate this compound-induced catalyst deactivation in prolonged reactions?

Advanced Research Question

this compound species can poison catalysts via irreversible binding. Solutions include:

- Dynamic Ligand Exchange : Use labile ligands (e.g., phosphites) to regenerate active catalysts.

- Flow Reactors : Shorten residence time to limit catalyst-thionium contact.

- Protective Additives : Introduce sacrificial thiols to compete for this compound binding.

Validation : Measure catalyst turnover number (TON) with/without additives via ICP-MS.

How do electronic and steric effects in this compound precursors influence regioselectivity in C–H functionalization?

Basic Research Question

Systematic variation of substituents is key:

- Electron-Deficient Arenes : Enhance this compound electrophilicity, favoring para-substitution.

- Steric Maps : Use Tolman cone angles to predict steric steering in ortho vs. meta pathways.

Data Interpretation : Plot Hammett σ values against regioselectivity ratios to quantify electronic effects .

What are the limitations of current this compound detection methods, and how can they be improved?

Q. Critical Analysis

- Limitations : Low concentrations, transient lifetimes, and spectral overlap with byproducts.

- Innovations :

- Time-Resolved Spectroelectrochemistry : Combines electrochemical generation with ultrafast spectroscopy.

- Cryo-TEM : Visualizes this compound aggregates at atomic resolution.

Recommendation : Collaborate with analytical chemists to develop tailored detection protocols .

How should researchers design comparative studies to evaluate this compound’s efficiency vs. oxonium analogs in similar reactions?

Q. Methodological Guidance

Controlled Conditions : Use identical substrates, catalysts, and temperatures.

Benchmark Metrics : Compare reaction rates, yields, and selectivity (ee/de).

Computational Overlay : Superimpose this compound and oxonium transition states to assess steric/electronic differences .

Publishing Standards : Disclose all comparative data in SI to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.